molecular formula C18H20N4O3 B3941773 N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide

Cat. No.: B3941773
M. Wt: 340.4 g/mol
InChI Key: NLASTHSSZNQDCU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide typically involves multi-step organic reactions. One common route includes the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydride).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: N-(4-methylphenyl)-3-amino-4-piperazin-1-ylbenzamide.

    Substitution: Various N-alkyl or N-acyl derivatives.

    Oxidation: N-(4-carboxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide.

Scientific Research Applications

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-3-amino-4-piperazin-1-ylbenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-carboxyphenyl)-3-nitro-4-piperazin-1-ylbenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide is unique due to the combination of its nitro group and piperazine ring, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the piperazine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13-2-5-15(6-3-13)20-18(23)14-4-7-16(17(12-14)22(24)25)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLASTHSSZNQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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